Product packaging for Ent-cassa-12,15-diene(Cat. No.:)

Ent-cassa-12,15-diene

Cat. No.: B1248460
M. Wt: 272.5 g/mol
InChI Key: JQPDOKGAOXSRJD-SVEODPQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-cassa-12,15-diene (Molecular Formula: C₂₀H₃₂; Molecular Weight: 272.5 g/mol ) is a pivotal intermediary diterpene in the specialized metabolism of rice ( Oryza sativa ). It serves as the dedicated biosynthetic precursor for the phytocassane class of antifungal phytoalexins, which are crucial components of the plant's inducible chemical defense system against fungal pathogens such as Magnaporthe grisea , the causative agent of rice blast disease . The biosynthesis of this compound is catalyzed by the class I diterpene synthase, this compound synthase (OsDTC1/OsKSL7; EC 4.2.3.28), which cyclizes ent-copalyl diphosphate (ent-CPP) to form the cassadiene skeleton . This reaction constitutes a committed step in the phytocassane pathway. Subsequent oxidative tailoring of the this compound scaffold, primarily involving cytochrome P450 monooxygenases such as CYP76M7, an identified ent-cassadiene C11α-hydroxylase, leads to the production of the bioactive phytocassanes A-E . The genes encoding these biosynthetic enzymes, including OsKSL7 and CYP76M7 , are part of a biosynthetic gene cluster on chromosome 2 in rice, and their expression is coordinately induced by biotic and abiotic elicitors, such as chitin and UV irradiation . This compound is an essential standard for researchers investigating plant-pathogen interactions, the molecular and enzymatic basis of diterpenoid biosynthesis in cereals, and the evolutionary biology of metabolic gene clusters in plants . It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1248460 Ent-cassa-12,15-diene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1S,4aR,4bS,8aR,10aR)-2-ethenyl-1,4b,8,8-tetramethyl-1,4,4a,5,6,7,8a,9,10,10a-decahydrophenanthrene

InChI

InChI=1S/C20H32/c1-6-15-8-10-17-16(14(15)2)9-11-18-19(3,4)12-7-13-20(17,18)5/h6,8,14,16-18H,1,7,9-13H2,2-5H3/t14-,16-,17-,18-,20+/m1/s1

InChI Key

JQPDOKGAOXSRJD-SVEODPQUSA-N

SMILES

CC1C2CCC3C(CCCC3(C2CC=C1C=C)C)(C)C

Isomeric SMILES

C[C@H]1[C@H]2CC[C@H]3[C@]([C@@H]2CC=C1C=C)(CCCC3(C)C)C

Canonical SMILES

CC1C2CCC3C(CCCC3(C2CC=C1C=C)C)(C)C

Origin of Product

United States

Biosynthetic Pathway of Ent Cassa 12,15 Diene

Initial Precursor Formation: (E,E,E)-Geranylgeranyl Diphosphate (B83284) (GGPP)

The journey to ent-cassa-12,15-diene begins with the synthesis of the universal diterpene precursor, (E,E,E)-Geranylgeranyl Diphosphate (GGPP). This 20-carbon molecule is the starting point for the biosynthesis of a vast array of diterpenoids, including gibberellins (B7789140), carotenoids, and, of course, the cassane diterpenes. nih.govnih.gov

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways

All isoprenoids are constructed from two fundamental five-carbon building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). echelon-inc.comnih.gov There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm of eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) or non-mevalonate pathway, which is active in the plastids of plants and many bacteria. echelon-inc.com In plants, both pathways contribute to the isoprenoid pool, with the MEP pathway in the plastids being the primary source of GGPP for diterpenoid biosynthesis.

Class II Diterpene Cyclization to Ent-Copalyl Diphosphate (ent-CDP)

With the formation of the linear precursor GGPP, the first of two key cyclization events occurs, leading to the formation of a bicyclic intermediate. This reaction is catalyzed by a class II diterpene cyclase.

Mechanism of Protonation-Initiated Cyclization

Class II diterpene cyclases initiate the cyclization of GGPP through a protonation-initiated mechanism. nih.govnih.gov An acidic residue, typically an aspartate within a conserved DXDD motif, protonates the terminal double bond of GGPP. researchgate.net This initial protonation triggers a cascade of electron movements, leading to the formation of a bicyclic labdane-type carbocation intermediate. The reaction is terminated by deprotonation, resulting in the formation of ent-copalyl diphosphate (ent-CDP). This mechanism is a hallmark of class II diterpene synthases and sets the stage for the subsequent, more complex cyclizations. nih.gov

Characterization and Stereoselectivity of ent-Copalyl Diphosphate Synthase (OsCPS2/OsCyc2)

In rice, the enzyme responsible for the conversion of GGPP to ent-CDP is ent-copalyl diphosphate synthase, with specific isoforms like OsCPS2 (also known as OsCyc2) being implicated. wikipedia.org These enzymes exhibit remarkable stereoselectivity, ensuring the formation of the correct ent- stereochemistry of the copalyl diphosphate. The active site of ent-copalyl diphosphate synthase is located at the interface of its β and γ domains. researchgate.netnih.gov The precise folding of the GGPP substrate within this active site dictates the stereochemical outcome of the cyclization reaction.

Class I Diterpene Cyclization to this compound

The final step in the formation of the characteristic cassane skeleton is catalyzed by a class I diterpene cyclase. This enzyme utilizes the bicyclic ent-CDP as its substrate to perform a second, more intricate cyclization.

The enzyme responsible for this transformation is this compound synthase. wikipedia.orgwiley.comnih.gov This enzyme belongs to the class I diterpene cyclase family, which is characterized by the presence of a conserved DDXXD motif. nih.gov This motif is crucial for binding a divalent metal ion cofactor, typically magnesium (Mg²⁺), which facilitates the ionization of the diphosphate group from ent-CDP.

The removal of the diphosphate group generates a carbocation, which then undergoes a further cyclization and rearrangement cascade. This process ultimately leads to the formation of the tricyclic structure of this compound and the release of diphosphate. qmul.ac.uk In rice, this enzyme is also referred to as OsDTC1 or OsKS7. qmul.ac.ukuniprot.org The expression of the gene encoding this compound synthase is induced by elicitors such as chitin (B13524) and by UV irradiation, highlighting its role in the plant's defense response. uniprot.orgwiley.comnih.gov The product, this compound, is then further modified by other enzymes, such as cytochrome P450 monooxygenases, to produce the final bioactive phytocassanes. nih.govgenome.jp

Mechanism of Diphosphate Ionization-Initiated Cyclization

The biosynthesis of this compound begins with the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.govmdpi.com The initial step involves the cyclization of GGPP to ent-copalyl diphosphate (ent-CDP) by a class II terpene synthase known as ent-copalyl diphosphate synthase (OsCPS2). mdpi.comresearchgate.net This reaction is initiated by the protonation of the terminal double bond of GGPP. wiley.com

The subsequent and defining step in the formation of this compound is a class I cyclization reaction. This type of reaction is initiated by the ionization of the diphosphate group from the substrate, ent-CDP. mdpi.comwiley.com This process is catalyzed by the enzyme this compound synthase. The removal of the diphosphate group generates a carbocation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic cassane skeleton of this compound. mdpi.com This mechanism is distinct from the protonation-initiated cyclization catalyzed by class II terpene synthases. nih.gov

Enzymatic Conversion by this compound Synthase (OsDTC1/OsKSL7/OsKS7)

The key enzyme responsible for the conversion of ent-CDP to this compound is this compound synthase. uniprot.orgwikipedia.org In rice, this enzyme is encoded by the gene OsDTC1, also known as OsKSL7 or OsKS7. uniprot.orgaffrc.go.jpplanteome.orgplanteome.org This enzyme belongs to the class I diterpene cyclases. wikipedia.org

The expression of the OsDTC1 gene is induced by various stress factors, including treatment with chitin elicitors and exposure to UV irradiation. wiley.comnih.gov This induction correlates with the accumulation of this compound and its downstream phytoalexin products, the phytocassanes. wiley.comnih.gov The enzyme specifically acts on ent-CDP to produce this compound as the sole product. iastate.edu

Stereochemical Determinants of Product Formation

The stereochemistry of this compound is critical for its biological function and is precisely controlled during its biosynthesis. The initial formation of ent-copalyl diphosphate by OsCPS2 establishes the initial stereochemical configuration of the bicyclic intermediate. nih.gov

The subsequent cyclization catalyzed by this compound synthase (OsDTC1/OsKSL7) is highly stereospecific. The enzyme's active site architecture dictates the specific folding of the ent-CDP substrate, guiding the cyclization and rearrangement cascade to yield the unique ent-cassane stereochemistry. iastate.edu This is highlighted by the existence of other class I terpene synthases in rice, such as syn-pimara-7,15-diene synthase (OsDTS2), which acts on the diastereomeric substrate syn-copalyl diphosphate to produce a different class of diterpenoid phytoalexins. iastate.edunih.gov The ability of these enzymes to discriminate between stereoisomers of copalyl diphosphate underscores the stringent stereochemical control in these biosynthetic pathways. iastate.edunih.gov Further downstream, the hydroxylation of this compound by enzymes like CYP76M7 is also stereospecific, for instance, forming 11-(S)-hydroxy-ent-cassa-12,15-diene. nih.govresearchgate.net

Enzymology and Molecular Biology of Ent Cassa 12,15 Diene Biosynthesis

Gene Cloning and Characterization of Biosynthetic Enzymes

Molecular Identification of OsCPS2 and OsDTC1 (OsKSL7)

Genetic and biochemical investigations have successfully identified and characterized the genes encoding the two key enzymes in the ent-cassa-12,15-diene biosynthetic pathway. portlandpress.com The gene for the class II diterpene synthase, OsCPS2, is responsible for the initial cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). nih.goviastate.edumdpi.com Subsequently, the class I diterpene synthase, encoded by the gene OsDTC1 (also referred to as OsKSL7), catalyzes the further cyclization of ent-CPP to produce the final product, this compound. mdpi.comwikipedia.orgwiley.com

The expression of both OsCPS2 and OsKSL7 is induced in rice cells in response to elicitors such as chitin (B13524), as well as upon UV irradiation, highlighting their role in the plant's defense response. iastate.eduwiley.comapsnet.org The genes for OsCPS2 and OsKSL7 are found to be co-located in a biosynthetic gene cluster on chromosome 2 in rice, an arrangement that facilitates the coordinated regulation of the pathway. nih.goviastate.edunih.gov This clustering is a common feature for genes involved in the biosynthesis of specialized metabolites in plants.

Gene NameEnzyme NameFunctionChromosomal Location
OsCPS2ent-copalyl diphosphate synthase 2Catalyzes the cyclization of GGPP to ent-CPPChromosome 2
OsDTC1 (OsKSL7)This compound synthaseCatalyzes the cyclization of ent-CPP to this compoundChromosome 2

Functional Expression and Reconstitution of Enzyme Activities

The functional roles of OsCPS2 and OsKSL7 have been unequivocally demonstrated through in vitro and in vivo experiments. Recombinant expression of these enzymes, typically in microbial systems like Escherichia coli, has allowed for the detailed characterization of their catalytic activities. nih.govportlandpress.com

Co-expression of OsCPS2 and OsKSL7 in E. coli along with a GGPP synthase results in the production of this compound, confirming their sequential action in the biosynthetic pathway. nih.gov These reconstitution studies are crucial for verifying the function of newly identified genes and for enabling the production of specific compounds for further analysis. The successful reconstitution of the this compound biosynthesis pathway has also been a valuable tool for producing sufficient quantities of the compound for structural elucidation and for investigating the activity of downstream enzymes, such as cytochrome P450 monooxygenases that further modify the cassadiene skeleton. nih.gov

Structural Biology of Diterpene Synthases

The three-dimensional structures of diterpene synthases provide invaluable insights into their catalytic mechanisms, substrate specificity, and the evolution of their diverse functions. Plant diterpene synthases are typically composed of three domains: α, β, and γ. portlandpress.comnih.gov

Active Site Architecture and Catalytic Residues

The active sites of class I and class II diterpene synthases are located in different domains. The class II active site of enzymes like OsCPS2, responsible for the initial protonation-initiated cyclization, resides at the interface of the β and γ domains and contains a characteristic DxDD motif. portlandpress.comoup.com In contrast, the class I active site of enzymes like OsKSL7, which catalyzes the ionization-dependent cyclization, is located within the α domain. portlandpress.comnih.gov This active site features two conserved magnesium ion-binding motifs: the DDxxD motif and the NSE/DTE triad. researchgate.netrsc.org

These catalytic residues are essential for binding the diphosphate moiety of the substrate and for stabilizing the carbocation intermediates that are formed during the complex cyclization cascades. The precise arrangement of amino acid residues within the active site pocket creates a specific chemical environment that guides the folding of the substrate and the trajectory of the cyclization reaction, ultimately determining the structure of the final product.

Enzyme ClassDomain Location of Active SiteKey Catalytic Motif(s)
Class II (e.g., OsCPS2)β/γ domain interfaceDxDD
Class I (e.g., OsKSL7)α domainDDxxD and NSE/DTE

Substrate Recognition and Stereochemical Control Mechanisms

Diterpene synthases exhibit remarkable substrate specificity and stereochemical control, ensuring the formation of a single, specific product from a common precursor. In the case of this compound biosynthesis, OsCPS2 specifically produces the ent- enantiomer of copalyl diphosphate. nih.gov OsKSL7, in turn, recognizes and exclusively utilizes ent-CPP as its substrate to generate this compound. nih.gov

This high degree of specificity is dictated by the precise architecture of the active site. The shape and amino acid composition of the active site cavity force the flexible substrate, GGPP or ent-CPP, to adopt a specific conformation that is conducive to the desired cyclization reaction. iastate.edu Subtle changes in the active site residues, even single amino acid substitutions, can dramatically alter the product outcome, leading to the formation of different diterpene skeletons. iastate.eduacs.org This inherent plasticity in terpene synthases is a major driver of the vast chemical diversity of terpenoids found in nature. pnas.orgiastate.edu

Role of Non-Catalytic Domains in Enzyme Functionality

These non-catalytic domains are thought to be important for the structural integrity and proper folding of the catalytic α domain. acs.org Domain-swapping experiments, where the βγ domains of OsKSL7 were replaced with those from other diterpene synthases, demonstrated that the activity of OsKSL7 could be retained, suggesting a modular nature and a conserved structural role for these domains. portlandpress.comnih.govresearchgate.net The interaction between the catalytic and non-catalytic domains appears to be critical for creating the correct active site conformation and ensuring catalytic efficiency. acs.org

Regulation of Gene Expression in Response to Environmental Stimuli

The biosynthesis of this compound, a key precursor to phytocassane phytoalexins in rice (Oryza sativa), is tightly regulated at the genetic level in response to various external threats and environmental stressors. nih.govmdpi.comuniprot.orggenome.jp This regulation ensures that the defense compounds are produced rapidly and locally when the plant perceives an attack, such as from a pathogen or damaging radiation. mdpi.comnih.gov The primary mechanism of this control is the transcriptional activation of the genes responsible for the biosynthetic pathway, most notably the gene encoding this compound synthase (also known as OsDTC1 or OsKSL7). nih.govnih.govnih.gov

Transcriptional Induction by Elicitors (e.g., Chitin Oligosaccharide)

The perception of molecules associated with pathogens, known as elicitors, is a primary trigger for the production of this compound. scispace.comtandfonline.comnih.gov Chitin oligosaccharides, which are components of fungal cell walls, are potent elicitors that induce a robust defense response in rice, including the synthesis of phytocassanes. nih.govgenome.jpnih.gov

Research using suspension-cultured rice cells has demonstrated that treatment with a chitin elicitor leads to the accumulation of this compound and the corresponding mRNA of the synthase enzyme, OsDTC1. nih.govwiley.com This response is part of a broader, coordinated induction of diterpenoid phytoalexin biosynthetic genes. scispace.comtandfonline.comnih.gov The signaling cascade that mediates this response involves key upstream components, including the chitin elicitor receptor kinase OsCERK1 and a subsequent mitogen-activated protein kinase (MAPK) cascade involving OsMKK4 and OsMPK6, which are essential for the induced production of these defense compounds. scispace.comtandfonline.comnih.gov

Table 1: Effect of Chitin Elicitor on ent-cassa-12,15-diene Biosynthesis
ComponentObservationReference
ent-cassa-12,15-dieneIdentified as an endogenous compound in rice cells after treatment with chitin elicitor. nih.govwiley.com
OsDTC1/OsKSL7 mRNAExpression is induced in suspension-cultured rice cells by chitin elicitor. uniprot.orgnih.gov
PhytocassanesAccumulation is induced by chitin elicitation. nih.govscispace.com
Signaling PathwayInvolves OsCERK1 receptor kinase and an OsMKK4-OsMPK6 MAP kinase cascade. scispace.comtandfonline.comnih.gov

Induction by Ultraviolet (UV) Irradiation

Abiotic stressors, particularly ultraviolet (UV) radiation, also serve as a powerful stimulus for the biosynthesis of this compound. nih.govscispace.com UV irradiation of rice leaves has been shown to induce the accumulation of a range of diterpenoid phytoalexins, including the phytocassanes derived from this compound. nih.govnih.gov

Studies have confirmed the presence of both the this compound compound and the mRNA for its synthase (OsDTC1/OsKSL7) in rice leaves following UV exposure. uniprot.orgnih.govwiley.com This indicates that UV light activates the transcriptional machinery of the biosynthetic pathway. nih.gov The induction is not limited to the terminal synthase; the transcription of upstream genes, such as OsCPS2ent, which produces the substrate ent-copalyl diphosphate, is also significantly increased in UV-irradiated leaves, demonstrating a coordinated upregulation of the entire pathway. nih.gov

Table 2: Effect of UV Irradiation on ent-cassa-12,15-diene Biosynthesis
ComponentObservationReference
ent-cassa-12,15-dieneDetected as an endogenous compound in UV-irradiated rice leaves. nih.govwiley.com
OsDTC1/OsKSL7 mRNAExpression is confirmed in UV-irradiated rice leaves. uniprot.orgnih.govwiley.com
OsCPS2ent mRNATranscription is dramatically increased in UV-irradiated rice leaves. nih.gov
PhytoalexinsProduction of phytocassanes, oryzalexins, and momilactones is induced in leaves by UV light. nih.govscispace.com

Regulatory Mechanisms and Transcription Factors (e.g., bZIP, bHLH)

The induced expression of this compound biosynthetic genes is governed by a network of transcription factors that bind to promoter regions of target genes and modulate their expression. mdpi.com Key families of transcription factors, including basic leucine (B10760876) zipper (bZIP) and basic helix-loop-helix (bHLH) proteins, play central roles in this regulatory system. mdpi.combiorxiv.orgwiley.com

bZIP Transcription Factors

A pivotal regulator in this context is OsTGAP1, a bZIP transcription factor. nih.govscispace.comtandfonline.com OsTGAP1 is itself inducible by chitin elicitors and is crucial for the production of both phytocassanes and momilactones. nih.govwiley.com In knockout mutants lacking a functional OsTGAP1 gene, the elicitor-induced expression of OsKSL7 (the this compound synthase) was significantly diminished. nih.gov Conversely, rice cell lines overexpressing OsTGAP1 showed enhanced expression of OsKSL7 and hyperaccumulation of phytocassanes following elicitation. nih.govtandfonline.com

OsTGAP1 also regulates the upstream methylerythritol phosphate (B84403) (MEP) pathway, which supplies the universal diterpenoid precursor, geranylgeranyl diphosphate. nih.govplos.org It achieves this by directly binding to and activating the promoter of OsDXS3, a key gene in the MEP pathway. plos.orgresearchgate.net Interestingly, while OsTGAP1 clearly regulates the phytocassane biosynthetic gene cluster, studies suggest it may do so indirectly, as direct binding was observed in intergenic regions near the cluster rather than at the specific gene promoters. plos.org

Table 3: Role of the bZIP Transcription Factor OsTGAP1
Target/FunctionEffect of OsTGAP1Reference
OsKSL7 ExpressionPositively regulates elicitor-inducible expression. nih.gov
Phytocassane ProductionEssential for elicitor-induced accumulation; overexpression leads to hyperaccumulation. nih.govtandfonline.com
OsDXS3 (MEP Pathway)Directly binds promoter and upregulates expression. nih.govplos.orgresearchgate.net
InductionExpression is induced by chitin elicitor and jasmonic acid. nih.govnih.gov

bHLH Transcription Factors

The basic helix-loop-helix (bHLH) family of transcription factors also contributes significantly to the regulation of diterpenoid phytoalexin biosynthesis. mdpi.combiorxiv.org A specific bHLH factor named Diterpenoid Phytoalexin Factor (DPF) has been identified as a central regulator of both phytocassane and momilactone biosynthesis. biorxiv.orgwiley.com Additionally, another bHLH protein, OsbHLH025, has been shown to be a positive regulator; its overexpression leads to an increased accumulation of diterpenoids, including those derived from this compound. mdpi.com These findings highlight the complex, multi-layered transcriptional control governing this defense pathway.

Table 4: Role of bHLH Transcription Factors
FactorFunctionReference
Diterpenoid Phytoalexin Factor (DPF)Plays a central role in regulating the biosynthesis of phytocassanes and momilactones. biorxiv.orgwiley.com
OsbHLH025Positively regulates diterpenoid biosynthesis; overexpression increases phytocassane accumulation. mdpi.com

Other transcription factor families, such as WRKY, are also involved. OsWRKY10 has been identified as a positive regulator that can directly bind to the promoters of genes within the phytocassane biosynthetic cluster to activate their expression and enhance disease resistance. nih.gov

Downstream Metabolic Transformations of Ent Cassa 12,15 Diene

Cytochrome P450 Monooxygenase-Mediated Hydroxylations

The initial and most significant modifications of ent-cassa-12,15-diene are hydroxylations catalyzed by a specific group of enzymes known as cytochrome P450s (CYPs). These heme-thiolate proteins are responsible for inserting oxygen atoms at specific positions on the diterpene structure. nih.gov

Research has identified several key P450 enzymes from rice that participate in the phytocassane biosynthetic pathway.

CYP76M7 and CYP76M8 : These two enzymes play a crucial role in the hydroxylation of the ent-cassane skeleton. mdpi.com Both CYP76M7 and CYP76M8 have been shown to catalyze the 11α-hydroxylation of this compound. mdpi.comtandfonline.com CYP76M7 is noted for being highly specific to this substrate. nih.gov CYP76M8 is considered a more promiscuous or multifunctional enzyme, capable of acting on other diterpene precursors involved in the biosynthesis of momilactones and oryzalexins in addition to its role in phytocassane production. mdpi.com Studies using RNA interference (RNAi) to knock down these enzymes confirmed their involvement in C11α-hydroxylation. tandfonline.com

CYP71Z7 : This enzyme is responsible for hydroxylation at a different site on the molecule. mdpi.comuniprot.org Specifically, CYP71Z7 hydroxylates the C2 position of the phytocassane framework. tandfonline.com It can convert this compound into various products, including ent-3β-hydroxycassa-12,15-dien-2-one. uniprot.org Evidence suggests that CYP71Z7 may act on intermediates that have already been hydroxylated at other positions. mdpi.com

CYP701A8 (also known as OsKOL4) : This P450 enzyme contributes to the diversity of hydroxylated intermediates by acting on the C3 position. It has been shown to catalyze the C3α-hydroxylation of this compound. tandfonline.com

The coordinated action of these P450 enzymes is essential for the stepwise construction of complex phytocassanes.

The hydroxylations catalyzed by these P450 enzymes are highly specific in terms of both the position (regioselectivity) and the three-dimensional orientation (stereoselectivity) of the newly introduced hydroxyl group.

C11α-Hydroxylation : Both CYP76M7 and CYP76M8 stereoselectively introduce a hydroxyl group at the C11α position of this compound. mdpi.comtandfonline.com Structural analysis of the product confirmed the stereochemistry as 11-(S), which corresponds to the α configuration. nih.gov This initial hydroxylation is a key step towards the formation of the C11-keto group characteristic of phytocassanes. nih.gov

C2-Hydroxylation : CYP71Z7 is responsible for hydroxylation at the C2 position, leading to products like 2α-hydroxy-ent-cassadiene. tandfonline.com This enzyme can also be involved in more complex reactions leading to a ketone at C2 or a diol across C2 and C3.

C3α-Hydroxylation : The enzyme CYP701A8 specifically targets the C3 position, producing 3α-hydroxy-ent-cassadiene. tandfonline.com Interestingly, this hydroxylated intermediate can then serve as a substrate for subsequent hydroxylations by CYP76M7 or CYP76M8 at the C11 position. tandfonline.comresearchgate.net

The table below summarizes the key enzymes and their specific hydroxylation activities on the this compound scaffold.

EnzymeSubstrate(s)Position of HydroxylationProduct(s)
CYP76M7 This compoundC11α11α-hydroxy-ent-cassa-12,15-diene
CYP76M8 This compound, 3α-hydroxy-ent-cassadieneC11α11α-hydroxy-ent-cassa-12,15-diene, 1-deoxyphytocassane C
CYP71Z7 This compound, Phytocassane CC22α-hydroxy-ent-cassadiene, Phytocassane B, ent-3β-hydroxycassa-12,15-dien-2-one
CYP701A8 This compoundC3α3α-hydroxy-ent-cassa-12,15-diene

The sequential and sometimes combinatorial actions of these P450 hydroxylases lead to a variety of oxygenated ent-cassane diterpenoids. These molecules are the direct precursors to the final phytocassane structures. Key identified intermediates include:

11α-hydroxy-ent-cassa-12,15-diene nih.gov

3α-hydroxy-ent-cassa-12,15-diene tandfonline.com

3α-hydroxy-ent-cassadien-2-one researchgate.net

1-deoxyphytocassane C tandfonline.com

These hydroxylated compounds represent the first stage of diversification in the metabolic pathway leading from the simple hydrocarbon precursor to a suite of functionalized defense molecules.

Site-Specific (e.g., C11α-, C2-, C3-) and Stereoselective Hydroxylation

Further Functionalization and Derivatization

Beyond the initial hydroxylations, the ent-cassane scaffold undergoes additional modifications to yield the final, biologically active phytocassanes.

A defining feature of the phytocassane family of compounds is the presence of a ketone group at the C11 position. mdpi.commdpi.com This indicates that the C11α-hydroxyl group, installed by CYP76M7 or CYP76M8, undergoes further oxidation. nih.gov While the specific enzyme responsible for this alcohol-to-ketone oxidation has not been definitively identified, it is proposed to be a dehydrogenase. tandfonline.com

In addition to the C11 ketone, oxidation at other positions also occurs. As noted, CYP71Z7 can catalyze the formation of a ketone at the C2 position, yielding intermediates like 3α-hydroxy-ent-cassadien-2-one. researchgate.net The sequence of these oxidative events—hydroxylation followed by further oxidation to ketones—is a common strategy in diterpenoid biosynthesis to generate structural and functional diversity. nih.gov This cascade ultimately transforms this compound into phytocassanes A, B, C, D, and E, which are characterized by various combinations of hydroxyl and keto groups. mdpi.comresearchgate.net

While glycosylation is a common modification for many plant secondary metabolites, including some diterpenoids, there is currently limited specific information in the scientific literature detailing glycosylation or other conjugation reactions directly involving this compound or its immediate hydroxylated and oxidized derivatives in the phytocassane pathway. General studies on labdane-related diterpenoids mention the involvement of glycosyltransferases, but specific examples for the cassane subclass are not well-documented. cjnmcpu.com Therefore, it appears that the primary metabolic transformations for this compound are focused on oxidation rather than conjugation.

Branching Points Leading to Diverse Phytoalexin Structures (e.g., Phytocassanes A-E)

The biosynthesis of the diverse array of phytocassane structures from the precursor this compound involves a series of oxidative transformations, creating crucial branching points in the metabolic pathway. These reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introduce hydroxyl groups at various positions on the cassadiene skeleton, leading to the formation of distinct phytoalexins such as phytocassanes A, B, C, D, and E. mdpi.comnih.govoup.com

The initial modifications of this compound are critical for the subsequent diversification. A key step is the hydroxylation at the C11α position, a reaction catalyzed by the enzyme CYP76M7, to form 11-(S)-hydroxy-ent-cassa-12,15-diene. oup.com Another important enzyme, CYP76M8, also participates in the C11-hydroxylation of this compound. oup.com This initial hydroxylation is a pivotal branching point, as the resulting intermediate, 3-hydroxy-cassadiene, can be further modified. mdpi.comnih.gov

A significant divergence in the pathway occurs with the hydroxylation at the C2 position. The enzyme CYP71Z7 is responsible for the C2-hydroxylation of phytocassanes. nih.govoup.com Rice plants with a suppressed CYP71Z7 gene accumulate non-C2-oxygenated phytocassanes like phytocassane C and E, but not the C2-oxygenated forms such as phytocassanes A, B, and D. oup.com This demonstrates that C2-hydroxylation is a critical branching point that separates the biosynthesis of these two groups of phytocassanes.

The sequential and combinatorial actions of these hydroxylases on the this compound core structure lead to the array of observed phytocassanes. The presence and activity of specific CYP enzymes dictate which phytocassane structures are ultimately produced, highlighting the importance of these enzymes as key determinants of the final phytoalexin profile in rice. mdpi.comoup.com

The following table summarizes the key enzymatic steps and the resulting phytocassane structures, illustrating the branching points in the metabolic pathway downstream of this compound.

Precursor CompoundKey Enzyme(s)ReactionProduct(s)
This compoundCYP76M7, CYP76M8C11α-hydroxylation11-(S)-hydroxy-ent-cassa-12,15-diene, 3-hydroxy-cassadiene
Phytocassane skeletonsCYP71Z7C2-hydroxylationC2-oxygenated phytocassanes (e.g., Phytocassane A, B, D)
Phytocassane skeletons(Pathway lacking CYP71Z7 activity)(No C2-hydroxylation)Non-C2-oxygenated phytocassanes (e.g., Phytocassane C, E)

Advanced Research Methodologies and Applications

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. By introducing atoms with a different number of neutrons (isotopes) into a precursor molecule, scientists can follow its conversion into downstream products, thereby elucidating complex biosynthetic pathways.

Use of [U-13C20] GGPP and Ent-cassa-12,15-diene in Feeding Experiments

To definitively establish the role of this compound as a precursor to phytocassanes, researchers have conducted feeding experiments using isotopically labeled substrates. tandfonline.com A key substrate in these studies is geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenoid biosynthesis. researchgate.net Specifically, uniformly labeled [U-13C20] GGPP, where all 20 carbon atoms are the heavy isotope 13C, has been enzymatically synthesized and used as a starting material. tandfonline.comresearchgate.net

In these experiments, the synthesis of [U-13C20] this compound is achieved in vitro by the sequential action of two diterpene cyclases isolated from rice, OsCPS2 and OsKSL7. tandfonline.comresearchgate.net OsCPS2 first converts [U-13C20] GGPP into ent-copalyl diphosphate (ent-CDP), which is then cyclized by OsKSL7 to form [U-13C20] this compound. tandfonline.comresearchgate.net

This labeled this compound is then introduced into rice leaves. tandfonline.com Subsequent analysis of the plant's metabolites reveals the incorporation of the 13C label into various phytocassanes. tandfonline.comresearchgate.net This provides direct evidence that this compound is indeed an intermediate in the in planta biosynthetic pathway leading to these defense compounds. tandfonline.com

Analysis by GC-MS and NMR Spectroscopy for Carbon Connectivity and Stereochemistry

The identification and structural characterization of the labeled compounds produced in feeding experiments rely on powerful analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is used to separate and identify volatile compounds from a mixture. When analyzing the products of a feeding experiment, the GC chromatogram of the extract from rice leaves fed with [U-13C20] this compound is compared to that of control leaves. The mass spectrum of the labeled compound will show a molecular ion peak and fragment ion peaks that are shifted by 20 mass units compared to the naturally abundant, unlabeled compound, confirming the incorporation of all 20 carbon-13 atoms. tandfonline.comresearchgate.net

Table 1: GC-MS Fragmentation Data for Natural and Labeled this compound. tandfonline.com
CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
Natural ent-cassa-12,15-diene272257, 243, 119, 91, 79
[U-13C20] ent-cassa-12,15-diene292276, 261, 128, 98, 85

NMR spectroscopy, particularly 13C-13C Correlation Spectroscopy (COSY), is instrumental in determining the carbon-carbon connectivity and the stereochemistry of the labeled molecules. tandfonline.comtandfonline.com By analyzing the correlations between adjacent 13C nuclei, researchers can confirm the structural integrity of the [U-13C20] this compound and trace how this carbon skeleton is modified to form the final phytocassane products. researchgate.netresearchgate.net This detailed structural analysis is crucial for fully understanding the enzymatic transformations that occur along the biosynthetic pathway. tandfonline.comtandfonline.com

Metabolic Engineering Approaches

Metabolic engineering offers a promising avenue for the sustainable production of valuable natural products like the derivatives of this compound. By introducing and optimizing biosynthetic pathways in microbial hosts, researchers can create cellular factories for the large-scale synthesis of these compounds.

Heterologous Biosynthesis in Microbial Hosts (e.g., Escherichia coli, Yeast)

The biosynthesis of this compound has been successfully reconstituted in microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae. jove.comnih.gov These microorganisms are often preferred for heterologous expression due to their well-understood genetics, rapid growth, and scalability. jove.com

To achieve this, the genes encoding the necessary enzymes, OsCPS2 and OsKSL7, are introduced into the microbial host. nih.gov The host's native metabolic pathways, such as the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol-5-phosphate (MEP) pathway in E. coli, provide the precursor molecule GGPP. jove.comtandfonline.com Co-expression of these rice enzymes with the host's precursor pathway leads to the production of this compound. nih.gov This approach not only facilitates the production of the compound for further study but also serves as a platform for engineering the biosynthesis of its derivatives. jove.com

Modular Reconstitution of Diterpenoid Pathways

Diterpenoid biosynthetic pathways are often modular in nature, consisting of distinct enzymatic steps that can be combined in a "plug and play" fashion. jove.comnih.gov This modularity allows for the combinatorial biosynthesis of novel compounds. The pathway to this compound is a prime example of a two-module system, involving a class II diterpene synthase (OsCPS2) and a class I diterpene synthase (OsKSL7). tandfonline.comresearchgate.net

Researchers can leverage this modularity by co-expressing these synthases with other enzymes, such as cytochrome P450 monooxygenases (P450s), which are typically responsible for the subsequent oxidation and functionalization of the diterpene scaffold. nih.govmsu.edu For instance, co-expressing OsCPS2 and OsKSL7 with a P450 known to hydroxylate this compound, such as CYP76M7, in a microbial host can lead to the direct production of hydroxylated phytocassane precursors. nih.gov This modular approach provides a powerful tool for generating a diverse array of natural and new-to-nature diterpenoids. jove.com

Engineering for Enhanced Production of Precursors and Derivatives

A key challenge in metabolic engineering is optimizing the flux of metabolites towards the desired product. Several strategies have been employed to enhance the production of this compound and its derivatives in microbial hosts.

One approach involves increasing the supply of the precursor, GGPP. This can be achieved by overexpressing key enzymes in the host's native isoprenoid biosynthesis pathway. nih.gov Another strategy focuses on improving the efficiency of the heterologous enzymes themselves. For example, creating fusion proteins where the enzymes are physically linked can enhance metabolic channeling and increase product yield. nih.gov

Furthermore, optimizing the expression levels of the biosynthetic genes and balancing the consumption of cellular resources are crucial for maximizing production. biorxiv.org By systematically applying these engineering principles, researchers can significantly improve the titers of this compound and its valuable derivatives, paving the way for their potential commercial applications.

Genetic Studies and Mutagenesis

Advanced research into the biosynthesis of this compound has heavily relied on genetic and molecular techniques. These methodologies have been instrumental in identifying the involved enzymes, understanding their functional mechanisms, and elucidating the role of this compound in plant physiology, particularly in the model plant rice (Oryza sativa).

Functional Genomics to Identify Novel Enzymes

Functional genomics has been pivotal in dissecting the biosynthetic pathway of this compound, a key precursor to the phytocassane family of phytoalexins in rice. iastate.edu These defensive compounds are produced in response to stressors like pathogen attack or UV irradiation. sci-hub.se By studying genes that are upregulated during these stress responses, researchers have successfully identified and characterized the core enzymes responsible for producing the cassane skeleton.

The biosynthesis begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds in two main steps catalyzed by distinct diterpene synthases. researchgate.net A functional genomics approach, analyzing gene expression in rice cells treated with a chitin (B13524) elicitor, led to the isolation and characterization of the cDNAs encoding these crucial enzymes. iastate.edu

ent-Copalyl Diphosphate Synthase (OsCPS2): The first step is the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diterpene synthase. Functional analysis identified OsCPS2 as the gene encoding the specific ent-copalyl diphosphate synthase dedicated to phytoalexin biosynthesis. iastate.edunih.gov

This compound Synthase (OsKSL7): The second step involves the conversion of ent-CPP into the final hydrocarbon scaffold, this compound. This is catalyzed by a class I diterpene synthase, encoded by the gene OsKSL7 (also known as OsDTC1). sci-hub.seresearchgate.netnih.gov

Further genomic studies in rice revealed that the genes for diterpenoid phytoalexin biosynthesis, including those for phytocassanes, are organized into functional gene clusters. The biosynthetic gene cluster on chromosome 2, for instance, contains OsCPS2 and OsKSL7, alongside several cytochrome P450 monooxygenase (CYP450) genes, such as CYP76M7 and CYP76M8, which are responsible for the subsequent oxidative modifications of the this compound backbone to produce the final bioactive phytocassanes. nih.gov The clustering of these genes facilitates their coordinated regulation during a defense response.

Table 1: Key Enzymes in this compound Biosynthesis Identified via Functional Genomics

Gene Name(s) Enzyme Name Enzyme Class Function Source Organism
OsCPS2 ent-Copalyl Diphosphate Synthase Class II Diterpene Synthase Catalyzes the conversion of GGPP to ent-CPP. nih.gov Oryza sativa
OsKSL7 / OsDTC1 This compound Synthase Class I Diterpene Synthase Catalyzes the conversion of ent-CPP to this compound. sci-hub.senih.gov Oryza sativa
CYP76M7 ent-Cassadiene C11α-hydroxylase Cytochrome P450 Performs C11α-hydroxylation of this compound. Oryza sativa

Site-Directed Mutagenesis for Structure-Function Relationships of Enzymes

Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in a DNA sequence, resulting in modified proteins. wikipedia.org This method has been applied to the enzymes of the diterpenoid biosynthetic pathways to probe the relationship between their structure and function, identifying key amino acid residues that influence catalytic activity and product specificity.

Diterpene synthases like OsKSL7 belong to a large family of enzymes that, despite sharing a common structural fold, can produce a vast diversity of hydrocarbon skeletons. Understanding the molecular basis for this diversity is a key area of research. Studies on various plant-derived diterpene synthases (PdiTPSs) have shown that specific residues within the enzyme's active site, typically within 8Å of the substrate, are critical for determining the reaction's outcome. researchgate.net

Key conserved motifs are often the first targets for mutagenesis studies. Class I diterpene synthases, such as OsKSL7, possess a highly conserved DDXXD motif that is essential for binding the diphosphate group of the substrate (ent-CPP) via magnesium ions. mdpi.comoup.com Mutating the aspartate residues in this motif typically abolishes enzyme activity, confirming its critical role in catalysis.

Table 2: Investigated Domains and Motifs in Diterpene Synthases for Structure-Function Analysis

Enzyme/Family Domain/Motif Method Finding
Class I Diterpene Synthases DDXXD Motif Site-Directed Mutagenesis Essential for substrate binding and catalysis. mdpi.comoup.com
OsKSL7 βγ domains (non-catalytic) Domain Deletion/Swapping Deletion of these domains drastically impairs enzyme activity, indicating their importance for structural integrity and function. portlandpress.com

Gene Knockouts and Overexpression Studies in Model Plants

To understand the physiological role of this compound and its derivatives in plants, researchers have created transgenic rice lines where key biosynthetic genes are either inactivated (knockout/knockdown) or forced to be more active (overexpression). These studies have provided direct evidence for the involvement of the phytocassane pathway in plant immunity and programmed cell death.

In a notable study using the indica rice cultivar '9311', a mutant line (g380) was identified that had a large genetic deletion on chromosome 2. nih.gov This deletion removed most of the phytocassane biosynthetic gene cluster, including CYP76M7 and CYP76M8, which are responsible for modifying this compound. These knockout plants exhibited a "lesion-mimic" phenotype, where spontaneous reddish-brown lesions appeared on the leaves in the absence of any pathogen, a hallmark of programmed cell death. nih.gov

Further analysis of this mutant revealed several key findings:

Activated Defense: The expression of pathogenesis-related (PR) genes, such as OsPR1a and OsPR1b, was significantly increased, indicating that the plant's defense system was constitutively activated. nih.gov

Enhanced Disease Resistance: The g380 mutant showed increased resistance to bacterial blight, suggesting that the disruption of this pathway triggers a heightened state of immunity. nih.gov

Metabolic Reprogramming: The accumulation of the pathway's substrate intermediates, due to the enzyme knockouts, is thought to be a trigger for the observed cell death and immune activation. nih.gov

Similar phenotypes were observed in other studies using RNA interference (RNAi) to specifically knock down the expression of CYP76M7 and CYP76M8. nih.gov Conversely, studies involving the overexpression of transcription factors that regulate phytoalexin biosynthetic genes, such as OsTGAP1, have shown that it is possible to coordinately upregulate the entire pathway, leading to the hyperaccumulation of these defensive compounds.

Table 3: Summary of Phenotypes from Genetic Modification of the this compound Pathway in Rice

Genetic Modification Genes Targeted Model Plant Key Phenotypes Implication
Deletion Mutant (g380) CYP76M7, CYP76M8 (and others in the cluster) Oryza sativa (indica) Lesion-mimic phenotype (cell death), activated PR gene expression, enhanced resistance to bacterial blight. nih.gov The pathway and its intermediates are involved in regulating cell death and immunity.
RNAi Knockdown CYP76M7, CYP76M8 Oryza sativa (japonica) Lesion-mimic phenotype, accumulation of pathway intermediates. nih.gov Confirms the role of these specific CYP450s in the pathway and as negative regulators of cell death.

Evolutionary Context of Ent Cassa 12,15 Diene Biosynthesis

Phylogenetic Analysis of Diterpene Synthases and Cytochrome P450s

The formation of ent-cassa-12,15-diene is a two-step cyclization process from the universal diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). oup.com This process is catalyzed by two distinct types of diterpene synthases (diTPS). First, a class II diTPS, ent-copalyl diphosphate synthase (CPS), converts GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). oup.comnih.gov Subsequently, a class I diTPS, this compound synthase, catalyzes the further cyclization of ent-CPP to form the final hydrocarbon skeleton. wikipedia.orgoup.com

In rice (Oryza sativa), the specific enzymes are OsCPS2 and OsKSL7 (also known as OsDTC1), which functions as the this compound synthase. nih.govwiley.com Phylogenetic analyses show that these enzymes involved in specialized metabolism are closely related to those in primary metabolism, specifically the gibberellin (GA) phytohormone biosynthesis pathway. oup.com Molecular phylogenetic analysis of the rice Kaurene Synthase-Like (KSL) family places OsKSL7 in a group with other KSLs involved in phytoalexin synthesis, distinct from Os-KS1, the ent-kaurene (B36324) synthase used in GA biosynthesis. oup.com This suggests a gene duplication event followed by functional divergence. nih.govacs.org

Following the synthesis of the this compound backbone, cytochrome P450 monooxygenases (CYPs) introduce oxygen to create a diverse array of downstream products, the phytocassanes. nih.gov Several CYPs are implicated in this pathway, including CYP76M7, CYP76M8, CYP71Z7, and CYP701A8. nih.govtandfonline.comoup.com For instance, CYP76M7 has been identified as an ent-cassadiene C11α-hydroxylase, which specifically hydroxylates this compound. oup.comnih.gov CYP76M8 is a more promiscuous hydroxylase, also capable of acting on this compound. tandfonline.comresearchgate.net Phylogenetic analysis of the rice CYP families shows that these specialized CYPs, like the diTPSs, have evolved from ancestral enzymes, leading to a suite of proteins capable of generating chemical diversity. oup.comnih.gov

Enzyme ClassSpecific Enzyme (Rice)Function in PathwayPhylogenetic Relationship
Class II diTPSOsCPS2GGPP → ent-copalyl diphosphateParalog of OsCPS4 (momilactone pathway) and related to CPSs in primary metabolism. oup.com
Class I diTPSOsKSL7 (OsDTC1)ent-copalyl diphosphate → this compoundBelongs to the KSL family; closely related to other phytoalexin synthases and more distantly to ent-kaurene synthases for GA biosynthesis. oup.comiastate.edu
Cytochrome P450CYP76M7This compound → 11α-hydroxy-ent-cassa-12,15-dieneMember of the CYP76 family within the CYP71 clan; specific for ent-cassadiene. nih.gov
Cytochrome P450CYP76M811α-hydroxylation of this compoundMultifunctional/promiscuous P450 that can act on multiple diterpene olefins. tandfonline.comresearchgate.net
Cytochrome P450CYP71Z7C2-hydroxylation of the cassane frameworkInvolved in phytocassane production. tandfonline.com
Cytochrome P450CYP701A8 (OsKOL4)C3α-hydroxylation of this compoundA paralog of ent-kaurene oxidase (GA biosynthesis) that has been diverted to specialized metabolism. oup.com

Gene Clustering and Co-regulation in Plant Genomes

A remarkable feature of the this compound biosynthetic pathway in rice is the organization of its genes into a biosynthetic gene cluster (BGC). scispace.com The genes for OsCPS2, the this compound synthase OsKSL7, and several downstream-acting CYPs, including CYP76M7 and CYP71Z7, are physically linked on chromosome 2. nih.govscispace.comresearchgate.net This is one of two major diterpenoid BGCs in rice, the other being the momilactone cluster on chromosome 4. nih.govscispace.com

The clustering of these genes is thought to facilitate the co-inheritance of the entire metabolic pathway. researchgate.net Furthermore, the genes within the phytocassane cluster are co-regulated, showing coordinated expression in response to stress signals such as UV irradiation or treatment with a chitin (B13524) elicitor, which mimics a fungal pathogen attack. wiley.comscispace.comnih.gov This inducible and coordinated expression allows for the rapid and efficient production of defensive phytoalexins when the plant is under threat. scispace.com The regulation is controlled by transcription factors like OsTGAP1, which can influence the expression of genes within these clusters. nih.govtandfonline.comresearchgate.net The phytocassane gene cluster on chromosome 2 is considered multifunctional, as it contains genes for producing both antifungal phytocassanes and antibacterial oryzalides, which are subject to distinct transcriptional regulation. nih.gov

Gene Cluster AttributesDescription
Chromosomal LocationChromosome 2 in Oryza sativa. nih.gov
Key Clustered GenesOsCPS2 (ent-CPP synthase), OsKSL7 (this compound synthase), CYP76M7, CYP71Z7. nih.govscispace.com
RegulationGenes are co-expressed and inducible by elicitors (e.g., chitin) and UV light. wiley.comnih.gov
Biological FunctionEnables efficient, on-demand production of diterpenoid phytoalexins (phytocassanes) for plant defense. scispace.com
Evolutionary SignificancePhysical linkage ensures co-inheritance and facilitates coordinated regulation of a complex metabolic pathway. iastate.eduresearchgate.net

Divergence of Primary and Secondary Metabolic Pathways

Plant metabolism is broadly divided into primary metabolism, which produces compounds essential for growth and development, and secondary (or specialized) metabolism, which generates a vast array of compounds for interacting with the environment. nih.govacs.orgnih.gov The biosynthesis of this compound is a clear case of a specialized pathway that has evolved from a primary one. researchgate.net

The primary metabolic pathway of gibberellin (GA) biosynthesis and the specialized pathway for phytocassane biosynthesis share a common precursor, GGPP, and involve the same classes of enzymes (CPS and KSL). oup.comnih.govacs.org In GA biosynthesis, ent-kaurene is the key diterpene hydrocarbon intermediate. nih.gov The enzymes that produce it, ent-CPS and ent-kaurene synthase (KS), are the evolutionary ancestors of the enzymes that produce this compound. oup.comnih.gov

Gene duplication of ancestral CPS and KS genes, followed by neofunctionalization, allowed for the evolution of new pathways. nih.govacs.org For example, a duplicate of the KS gene evolved into a KSL gene (like OsKSL7) that, through mutations in its active site, gained the ability to convert ent-CPP into this compound instead of ent-kaurene. iastate.edumdpi.com This functional divergence allows the plant to maintain essential GA production while simultaneously being able to synthesize novel defensive compounds. This evolutionary strategy, leveraging existing enzymatic machinery for new purposes, is a hallmark of the expansion and diversification of plant specialized metabolism. nih.govoup.com

Comparative Genomics Across Plant Species

Comparative genomic studies, particularly within the Oryza genus, have provided insights into the evolution of the this compound pathway. The presence and structure of the phytocassane and momilactone gene clusters vary among different rice cultivars and wild rice species like Oryza rufipogon. researchgate.netiastate.edu For example, while the this compound synthase OsKSL7 is present in the phytocassane cluster on chromosome 2, other related KSL enzymes show functional differences between indica and japonica rice subspecies, sometimes due to single amino acid changes. tandfonline.com

Studies comparing the KSL gene family across a broader range of plant species reveal that the diversification into specialized metabolic synthases like this compound synthase is a common evolutionary theme in angiosperms. mdpi.comiastate.edu However, the specific products, like cassane-type diterpenoids, are not ubiquitous. While rice produces phytocassanes derived from this compound, the genus Caesalpinia is also known for producing a wide variety of cassane diterpenoids, suggesting that the biosynthetic machinery for this class of compounds may have evolved independently in different plant lineages or was lost in others. nih.govacs.orgresearchgate.netmdpi.combohrium.com The detailed genomic and biosynthetic comparisons highlight the dynamic nature of plant genomes in evolving new chemical defenses tailored to specific ecological niches. researchgate.netiastate.edu

Future Directions and Emerging Research Areas

Untapped Biosynthetic Potential and Undiscovered Enzymes

The biosynthesis of cassane-type diterpenoids is complex, and while the initial steps to form ent-cassa-12,15-diene are known, the complete enzymatic cascade leading to the diverse array of phytocassanes remains partially unelucidated. cjnmcpu.com The discovery of novel cassane diterpenoids from various plant sources, such as those from the Caesalpinia genus, suggests that a wealth of undiscovered biosynthetic enzymes and pathways exists. nih.govbohrium.comresearchgate.net Future research will likely focus on genome mining and functional characterization of new enzymes, particularly cytochrome P450 monooxygenases (CYPs), which are responsible for the oxidative modifications that create the structural diversity of phytocassanes. cjnmcpu.comnih.gov

The identification of new enzymes is crucial. For instance, while CYP76M7 has been identified as an ent-cassadiene C11α-hydroxylase, and CYP76M8 is known to be involved in further modifications, the specific roles and substrate promiscuity of other CYPs within the biosynthetic gene clusters are still under investigation. nih.govnih.govnih.gov The discovery of novel enzymes could not only complete our understanding of phytocassane biosynthesis but also provide new biocatalysts for biotechnological applications. nih.govbeilstein-journals.org

Table 1: Known and Potential Enzymes in Cassane Diterpenoid Biosynthesis

Enzyme ClassSpecific Enzyme ExampleFunctionResearch Focus
Diterpene SynthaseThis compound synthase (OsKSL7)Cyclization of ent-copalyl diphosphate (B83284) to form the this compound skeleton. mdpi.commdpi.comCharacterization of orthologs in other species.
Cytochrome P450CYP76M7C11α-hydroxylation of this compound. nih.govElucidating the full range of its catalytic activity.
Cytochrome P450CYP76M8Hydroxylation at various positions on the cassane skeleton. nih.govresearchgate.netUnderstanding its substrate promiscuity and role in generating diverse phytocassanes. nih.gov
Cytochrome P450CYP71Z7C2 hydroxylation in phytocassane biosynthesis. nih.govDefining its precise role and interaction with other CYPs.
Unknown Enzymes-Further oxidation, cyclization, and decoration of the cassane core.Identification and functional characterization through genome mining and biochemical assays. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Elucidation of Complex Intermediates

The structural elucidation of complex natural products, including the transient intermediates in biosynthetic pathways, remains a significant challenge. nih.gov Advanced spectroscopic techniques, particularly high-field Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are indispensable tools for this purpose. nih.govmdpi.com Techniques like 2D NMR (COSY, HSQC, HMBC) are crucial for determining the connectivity of atoms in novel cassane diterpenoids. mdpi.comresearchgate.net

Future research will increasingly rely on a combination of these advanced methods. For instance, the use of stable isotope labeling, followed by NMR analysis, can help trace the path of atoms through a biosynthetic pathway, aiding in the structural confirmation of elusive intermediates. uni-konstanz.de Furthermore, the development of computational methods to predict NMR spectra for candidate structures can assist in the rapid identification of new compounds. nih.gov The application of techniques like cryo-electron microscopy (cryo-EM) could also provide structural insights into the large enzyme complexes involved in diterpenoid biosynthesis.

Synthetic Biology Approaches for Novel Analogue Generation

Synthetic biology offers a powerful platform for the production of natural products and their analogues. rsc.orgnih.gov By engineering microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli, it is possible to reconstruct the biosynthetic pathway for this compound and its derivatives. nih.govnih.govnih.gov This approach not only allows for sustainable production but also opens the door to generating novel analogues with potentially enhanced or altered biological activities. rsc.org

Future work in this area will likely involve several key strategies:

Pathway Optimization: Increasing the production titers of this compound in microbial chassis through metabolic engineering, such as by overexpressing key pathway enzymes and down-regulating competing pathways. nih.govmdpi.comgoogle.com

Enzyme Engineering: Modifying the active sites of diterpene synthases and CYPs to alter their substrate specificity and catalytic outcomes, leading to the creation of "unnatural" cassane analogues. nih.gov

Combinatorial Biosynthesis: Combining enzymes from different biosynthetic pathways to generate novel chemical diversity. nih.gov For example, introducing CYPs from other diterpenoid pathways could lead to new hydroxylation patterns on the this compound scaffold.

Table 2: Synthetic Biology Strategies for Cassane Analogue Generation

StrategyDescriptionPotential Outcome
Heterologous ExpressionTransferring the genes for the this compound biosynthetic pathway into a microbial host. nih.govnih.govSustainable and scalable production of the core compound.
Metabolic EngineeringOptimizing precursor supply and redirecting metabolic flux towards diterpenoid production. mdpi.comIncreased yields of this compound and its derivatives.
Protein EngineeringMutating key enzymes like CYPs to alter their function. nih.govGeneration of novel cassane analogues with different functional groups.
Combinatorial BiosynthesisExpressing a library of diverse enzymes with the core pathway. nih.govA wide range of new-to-nature cassane-based compounds.

Interplay with Other Plant Signaling Pathways Beyond Direct Defense

While this compound and its derived phytocassanes are well-established as phytoalexins involved in direct plant defense against pathogens, their roles may be more complex. nih.govresearchgate.netnih.gov Emerging research suggests that the biosynthesis of diterpenoids is interconnected with broader plant signaling networks, including those regulated by plant hormones and those responding to abiotic stress. mdpi.complos.org

Future investigations should explore the crosstalk between the cassane biosynthetic pathway and other signaling cascades. For example, understanding how hormones like jasmonic acid or salicylic (B10762653) acid regulate the expression of this compound synthase and other key enzymes could provide a more holistic view of plant defense. plos.org Furthermore, the potential role of these compounds in mediating interactions with beneficial microbes or in response to environmental stressors like salinity or drought warrants further study. researchgate.netplos.org Transcriptomic and proteomic analyses of plants under various stress conditions will be instrumental in uncovering these broader regulatory networks and functions. nih.govfrontiersin.org

Q & A

Q. What are the key structural characteristics of ent-cassa-12,15-diene, and how do they influence its enzymatic biosynthesis?

this compound is a diterpene with a cassane skeleton, characterized by its fused tricyclic structure. Its biosynthesis involves this compound synthase (OsDTC1), which catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) . Structural analysis via NMR and X-ray crystallography reveals that the stereochemistry of the fused rings determines substrate specificity for downstream hydroxylation by enzymes like EC 1.14.14.112 (this compound 11-hydroxylase) .

Q. How can researchers experimentally validate the role of this compound in plant defense mechanisms?

A common approach involves inducing rice suspension cells with chitin oligosaccharides (a fungal elicitor) and quantifying this compound production via GC-MS. Comparative proteomic analyses (e.g., iTRAQ) and qRT-PCR can link enzyme expression (e.g., OsDTC1) to defense-related pathways, such as phytoalexin biosynthesis . Control experiments should include untreated cells and RNAi knockdowns to confirm causality.

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound hydroxylation kinetics, and how can they be mitigated?

The enzyme EC 1.14.14.112 requires NADPH-hemoprotein reductase for activity, complicating in vitro assays due to cofactor instability. To address this:

  • Use anaerobic chambers to stabilize redox conditions.
  • Optimize reaction buffers (e.g., pH 7.0–7.5) to mimic cellular environments.
  • Employ stopped-flow spectrophotometry to monitor real-time hydroxylation . Contradictions in reported Km values often stem from variations in reductase sources or purification protocols, necessitating standardized enzyme preparation methods.

Q. How do researchers resolve discrepancies in this compound accumulation data across rice cultivars under biotic stress?

Discrepancies may arise from genetic variability (e.g., QTLs affecting OsDTC1 expression) or environmental factors (e.g., light intensity altering GGPP availability). A robust workflow includes:

  • Genome-wide association studies (GWAS) to identify regulatory loci.
  • Metabolomic profiling under controlled growth conditions.
  • Cross-referencing proteomic data (e.g., DIRs and HSP20 levels) to validate stress-response pathways .

Q. What methodologies are recommended for comparative studies of this compound with other diterpene phytoalexins (e.g., momilactones)?

  • Structural Differentiation : Use tandem mass spectrometry (LC-MS/MS) to distinguish fragmentation patterns of cassanes vs. labdanes.
  • Functional Analysis : CRISPR/Cas9 knockout lines can silence specific synthases (e.g., OsDTC1 vs. OsKSL4) to isolate biosynthetic pathways.
  • Ecological Relevance : Field trials with herbivore/pathogen challenges quantify defense efficacy, paired with transcriptomic profiling of jasmonate signaling .

Methodological Frameworks

Q. How should researchers formulate hypotheses about this compound’s evolutionary conservation in monocots?

Apply the FINER criteria:

  • Feasible : Compare genomic databases (e.g., Phytozome) for synthase orthologs in Oryza spp., Brachypodium, and Zea mays.
  • Novel : Investigate whether horizontal gene transfer or convergent evolution explains synthase distribution.
  • Relevant : Link findings to crop resilience strategies under climate change .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound-mediated pathogen inhibition?

  • Dose-Response Modeling : Fit data to Hill-Langmuir equations using nonlinear regression (e.g., GraphPad Prism).
  • Error Analysis : Report confidence intervals for IC50 values derived from triplicate assays.
  • Meta-Analysis : Use random-effects models to aggregate data from heterogeneous studies (e.g., differing fungal strains) .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in this compound extraction protocols?

  • Standardization : Publish detailed SOPs for solvent systems (e.g., hexane:ethyl acetate gradients) and column chromatography parameters.
  • Validation : Share raw NMR/ChemDraw files in supplementary materials to verify compound identity .
  • Negative Controls : Include heat-inactivated enzyme samples to rule out non-enzymatic cyclization.

Q. What are common pitfalls in interpreting this compound’s role in ROS signaling, and how can they be avoided?

  • Artifact Risk : Fluorescent ROS probes (e.g., DCFH-DA) may react with diterpenes; use ESR spectroscopy for direct radical detection.
  • Temporal Resolution : Time-course experiments distinguish ROS bursts (early defense) from sustained phytoalexin production.
  • Cross-Validation : Correlate ROS data with transcript levels of NADPH oxidases (Rboh genes) .

Ethical and Literature Synthesis Guidelines

Q. How should researchers address conflicting literature on this compound’s ecological trade-offs (e.g., autotoxicity)?

  • Systematic Reviews : Follow PRISMA guidelines to screen studies by experimental rigor (e.g., field vs. lab settings).
  • Citation Ethics : Prioritize primary sources (e.g., Zhao et al., 2004 for OsDTC1 cloning) over review articles .
  • Transparency : Disclose funding sources (e.g., agribiotech ties) that may bias interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.